2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
Description
Contextualization within the Pyrrolo[3,2-b]pyridine (4-Azaindole) Scaffold
The pyrrolo[3,2-b]pyridine framework, commonly known as 4-azaindole (B1209526), is a bicyclic heterocycle that is isomeric with indole (B1671886), featuring a nitrogen atom at the 4-position of the benzene (B151609) ring equivalent. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its combination of balanced physicochemical properties and the ability to engage in versatile interactions with biological targets. rsc.org The planar nature of the 4-azaindole core allows it to mimic the binding of endogenous ligands, such as ATP, in the catalytic domains of enzymes. rsc.org
The presence of the pyridine (B92270) nitrogen atom enhances the scaffold's ability to act as both a hydrogen bond donor and acceptor, a critical feature for binding to protein active sites, particularly kinases. kyushu-u.ac.jp Kinases are a major class of drug targets, and numerous kinase inhibitors are based on the azaindole framework. kyushu-u.ac.jp Derivatives of 4-azaindole have demonstrated inhibitory activity against various kinases, including RAF-1 and DYRK1A. nih.gov The structural similarity of 4-azaindole to naturally occurring biomolecules like serotonin (B10506) and melatonin (B1676174) metabolites further underscores its significance as a core structure in the development of bioactive compounds. kyushu-u.ac.jp
Significance of Dichloro-Substitution Patterns in Heterocyclic Systems
The introduction of two chlorine atoms onto a heterocyclic ring system, as seen in 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine, profoundly influences the molecule's reactivity and properties. Dichloro-substituted heterocycles are highly valuable as synthetic intermediates because the chlorine atoms act as versatile "handles" for further chemical modification. mdpi.comnih.gov These chloro groups can be readily substituted with other functional groups through various transition metal-catalyzed cross-coupling reactions, allowing for the controlled and precise construction of complex molecular architectures. mdpi.comnih.gov
This strategic halogenation is a cornerstone of modern organic synthesis. For instance, dichloro derivatives of heterocycles like 2,2′-bipyridine and o-phenanthroline are common starting materials for creating sophisticated ligands for metal complexes used in catalysis and materials science. mdpi.comnih.gov The electron-withdrawing nature of chlorine atoms also alters the electron density of the heterocyclic ring, influencing its reactivity in other transformations and its potential for intermolecular interactions. This modulation of electronic properties is crucial for tuning the function of the final molecule, whether for biological activity or material performance. mdpi.com
Overview of Academic Research Trends for Halogenated Azaindoles
Current research on halogenated azaindoles is heavily focused on their application as versatile synthetic intermediates in drug discovery and materials science. The primary trend involves using the halogen atoms as points for diversification, enabling the rapid synthesis of libraries of related compounds for screening. nih.govkyushu-u.ac.jp Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are frequently employed to replace the halogens with a wide variety of other chemical moieties.
A sophisticated strategy that has gained traction is "differential halogenation," where two different halogens (e.g., chlorine and iodine) are installed on the azaindole ring. The difference in reactivity between the carbon-halogen bonds allows for selective, stepwise reactions at specific positions, providing precise control over the synthesis of highly complex, multi-substituted molecules. Fragment-Based Drug Discovery (FBDD) is another major research area where halogenated azaindoles are used as core fragments for building potent and selective inhibitors against therapeutic targets like protein kinases. kyushu-u.ac.jp Furthermore, research is exploring the thermal properties and solubility of these compounds, as halogenation affects these physical characteristics, which are critical for both synthesis and final application.
Emerging Relevance in Medicinal Chemistry and Materials Science
The unique structural and electronic features of this compound and related halogenated azaindoles have led to their growing importance in both medicinal chemistry and materials science.
In medicinal chemistry , the pyrrolo[3,2-b]pyridine scaffold is a key component in the design of targeted therapies. Its derivatives have been investigated for a range of activities, with a primary focus on kinase inhibition for anticancer treatments. rsc.orgkyushu-u.ac.jp For example, compounds built on this scaffold have shown potent inhibitory effects on Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org Other research has demonstrated the antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against human melanoma cells. A notable recent development is the discovery of a 1H-pyrrolo[3,2-b]pyridin-5-amine derivative as a highly potent and selective inhibitor of PRMT5/MTA, a promising target for cancers with specific genetic deletions.
Table 1: Examples of Bioactive Pyrrolo[3,2-b]pyridine Derivatives
| Compound Class | Biological Target/Activity | Research Finding | Citation |
| Pyrrolo[3,2-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 Kinases | Potent inhibition with IC₅₀ values in the low nanomolar range. | rsc.org |
| Diarylureas/amides with pyrrolo[3,2-b]pyridine scaffold | Antiproliferative (Melanoma) | Showed potent activity against A375 human melanoma cell line. | |
| 1H-pyrrolo[3,2-b]pyridin-5-amine derivative | PRMT5/MTA Complex | Identified as a potent and efficient binder (K_D = 0.74 μM) for targeted cancer therapy. |
In materials science , the focus is on harnessing the electronic and photophysical properties of these heterocycles. The pyrrolo[3,2-b]pyrrole (B15495793) core, a close structural relative of the 4-azaindole scaffold, is being used to develop advanced materials for optoelectronics. rsc.org The high reactivity and planar structure of these scaffolds make them excellent building blocks for constructing larger π-conjugated systems. rsc.org These systems are integral to the development of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), demonstrating the potential of azaindole-based compounds in next-generation electronic devices. rsc.org
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-6-2-1-4-5(11-6)3-7(9)10-4/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMAMXHJEHUNIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646639 | |
| Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000342-87-9 | |
| Record name | 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,5 Dichloro 1h Pyrrolo 3,2 B Pyridine and Its Derivatives
Strategic Approaches for Pyrrolo[3,2-b]pyridine Core Construction
The assembly of the fundamental pyrrolo[3,2-b]pyridine skeleton is the initial and crucial phase in the synthesis of its derivatives. Various strategies have been developed, primarily focusing on cyclization reactions of appropriately designed precursors and multicomponent reactions that efficiently build the bicyclic system in a single step.
Cyclization Reactions from Precursor Compounds
Cyclization reactions represent a classical and widely employed method for the construction of the pyrrolo[3,2-b]pyridine core. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing, functionalized pyridine (B92270) or pyrrole (B145914) ring.
One common approach involves the reductive cyclization of a substituted nitropyridine derivative. For instance, the reaction of a 3-nitropyridine (B142982) bearing a suitable side chain at the 4-position can lead to the formation of the pyrrole ring. A documented synthesis of a pyrrolo[3,2-b]pyridine derivative involves treating a nitropyridine with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA) to form an enamine, which then undergoes reductive cyclization using iron in acetic acid to furnish the pyrrolo[3,2-b]pyridine core. researchgate.net
Another prominent cyclization strategy is the Fischer indole (B1671886) synthesis, adapted for the synthesis of azaindoles. This method would involve the reaction of a pyridylhydrazine with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization and rearrangement to form the pyrrole ring fused to the pyridine.
The Bartoli indole synthesis is another powerful method for constructing the pyrrole ring onto an aromatic system. nbuv.gov.ua This reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. nbuv.gov.ua While broadly applied, its specific use for the direct synthesis of the pyrrolo[3,2-b]pyridine core from a substituted pyridine would depend on the availability and reactivity of the necessary pyridine precursors.
Multicomponent Condensation Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like pyrrolo[3,2-b]pyridine. acsgcipr.org These reactions combine three or more starting materials in a single pot to generate the final product, incorporating most of the atoms from the reactants.
While specific MCRs leading directly to 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine are not extensively documented, related pyrrolopyridine systems are accessible through such strategies. For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established three-component reaction for synthesizing imidazo-fused scaffolds, and variations or unusual outcomes of this reaction have led to other heterocyclic cores. nih.gov The development of a novel MCR for the direct assembly of the this compound scaffold would be a significant advancement, potentially involving a suitably substituted pyridine, an isocyanide, and a third component that provides the remaining atoms for the pyrrole ring.
Research into the synthesis of related pyrrolo[3,4-b]pyridin-5-ones has demonstrated the power of one-pot cascade sequences involving Ugi three-component reactions followed by aza Diels-Alder cycloadditions. nih.gov This highlights the potential for developing similar cascade or multicomponent strategies for the pyrrolo[3,2-b]pyridine isomer.
Precision Halogenation Techniques for Dichloro-Substitution
Once the pyrrolo[3,2-b]pyridine core is established, the introduction of chlorine atoms at the 2 and 5 positions is the next critical step. This can be achieved through direct chlorination of the parent heterocycle or by converting other functional groups into chloro substituents.
Direct Chlorination Methods
Direct chlorination of the 1H-pyrrolo[3,2-b]pyridine core can be a challenging endeavor due to the potential for multiple side reactions and lack of regioselectivity. The electron-rich nature of the pyrrole ring and the reactivity of the pyridine ring necessitate the use of carefully controlled chlorinating agents and reaction conditions.
Common chlorinating agents such as N-chlorosuccinimide (NCS) are often employed for the chlorination of heterocyclic compounds. The reaction conditions, including solvent, temperature, and stoichiometry of the chlorinating agent, would need to be optimized to achieve the desired 2,5-dichloro substitution pattern. It is plausible that a stepwise chlorination could be employed, where the more reactive position is chlorinated first, followed by a second chlorination step under more forcing conditions.
Conversion of Pre-existing Functional Groups to Halogens
A more controlled and often higher-yielding approach to introducing chlorine atoms at specific positions is through the conversion of pre-existing functional groups. This strategy allows for the precise installation of the chloro substituents.
One common method is the Sandmeyer reaction, where an amino group is converted to a diazonium salt, which is then displaced by a chloride ion, typically from a copper(I) chloride source. Therefore, the synthesis of 2-amino-5-chloro-1H-pyrrolo[3,2-b]pyridine or 5-amino-2-chloro-1H-pyrrolo[3,2-b]pyridine would be a key intermediate step.
Another powerful technique is the conversion of a hydroxyl group to a chloro group. This can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, if a synthetic route provides access to 2,5-dihydroxy-1H-pyrrolo[3,2-b]pyridine, treatment with a suitable chlorinating agent could yield the desired 2,5-dichloro derivative. Similarly, a boronic acid group can be converted to a halogen.
Post-Synthetic Functionalization of this compound
The this compound scaffold serves as a versatile building block for the synthesis of more complex derivatives. The chlorine atoms at the 2 and 5 positions are excellent leaving groups for various cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Post-synthetic modification (PSM) is a powerful strategy for diversifying the core structure. rsc.org The chlorine atoms on the this compound are amenable to a variety of transition metal-catalyzed cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to introduce aryl or heteroaryl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form amino-substituted derivatives.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties.
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
Heck Reaction: Palladium-catalyzed coupling with alkenes.
The differential reactivity of the C2 and C5 positions can potentially be exploited to achieve selective functionalization. For instance, one position might be more reactive under certain coupling conditions, allowing for a stepwise introduction of different functional groups. Furthermore, the pyrrole nitrogen can be functionalized through N-alkylation or N-arylation reactions, further expanding the chemical space accessible from this versatile scaffold.
Data Tables
Table 1: Key Intermediates and Reagents in the Synthesis of Pyrrolo[3,2-b]pyridine Derivatives
| Compound/Reagent | Role in Synthesis |
| 3-Nitropyridine derivatives | Precursors for reductive cyclization |
| Dimethylformamide-dimethyl acetal (DMF-DMA) | Formation of enamines for cyclization |
| Iron (Fe) in Acetic Acid | Reducing agent for cyclization |
| N-Chlorosuccinimide (NCS) | Direct chlorinating agent |
| Phosphorus oxychloride (POCl₃) | Conversion of hydroxyl groups to chloro groups |
| Boronic acids/esters | Suzuki-Miyaura coupling partners |
| Amines | Buchwald-Hartwig amination coupling partners |
| Terminal alkynes | Sonogashira coupling partners |
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the pyridine ring. The differential reactivity of the C2 and C5 positions can often be exploited for selective functionalization.
Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-scaffold with boronic acids or esters. researchgate.net For dihalogenated pyridines, the choice of catalyst, ligand, and reaction conditions can influence the site-selectivity of the arylation. acs.org While specific studies on this compound are not extensively detailed in readily available literature, the principles are well-established for similar substrates like dichloropyridines and other dihaloheterocycles. researchgate.netresearchgate.net The reaction typically involves a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a solvent system like DME/water or dioxane. researchgate.netmdpi.com The higher reactivity of halogens at the C2 position compared to the C5 position in some pyridine systems can allow for mono-functionalization.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This method is effective for introducing alkynyl moieties onto the pyrrolopyridine core. The reaction conditions are generally mild, often performed at room temperature with an amine base like triethylamine (B128534) or diethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org Copper-free variants have also been developed to avoid the homocoupling of alkynes, which is a common side reaction. organic-chemistry.orgwashington.edu
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for creating carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orgacs.org The development of various generations of phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide range of primary and secondary amines, including ammonia (B1221849) equivalents, under increasingly mild conditions. wikipedia.orgorganic-chemistry.org This strategy is highly relevant for converting the chloro-substituents of this compound into amino derivatives, which are common functionalities in biologically active molecules. The choice of ligand (e.g., BINAP, XPhos, RuPhos) is critical for achieving high yields and functional group tolerance. nih.govlibretexts.org
| Reaction Type | Typical Catalyst/Ligand | Coupling Partner | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl/Heteroaryl Boronic Acid | K₂CO₃, Cs₂CO₃ | Aryl/Heteroaryl-substituted pyrrolopyridine |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Terminal Alkyne | Et₃N, Piperidine | Alkynyl-substituted pyrrolopyridine |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, RuPhos | Primary/Secondary Amine | NaOtBu, Cs₂CO₃ | Amino-substituted pyrrolopyridine |
Nucleophilic Aromatic Substitution (SNAr) Strategies
The electron-withdrawing nature of the pyridine nitrogen atom makes the this compound ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the direct displacement of the chloride atoms by various nucleophiles.
The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (chloride). youtube.com The stability of this intermediate is key to the reaction's feasibility. For pyridine derivatives, attack at the C2 (ortho) and C4 (para) positions is generally favored because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. vaia.comyoutube.com In the case of this compound, both chlorine atoms are activated. The relative reactivity of the C2 and C5 positions towards a nucleophile can depend on both electronic and steric factors, potentially allowing for selective mono-substitution under controlled conditions. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. nih.gov
| Nucleophile | Reagent Example | Resulting Functional Group | Reference Principle |
|---|---|---|---|
| Amine | R-NH₂ | -NHR | nih.gov |
| Alkoxide | R-O⁻Na⁺ | -OR | vaia.com |
| Thiolate | R-S⁻Na⁺ | -SR | nih.gov |
Electrophilic Aromatic Substitution on the Pyrrole Moiety
In contrast to the electron-deficient pyridine ring, the pyrrole moiety of this compound is electron-rich. The lone pair of electrons on the pyrrole nitrogen is delocalized into the five-membered ring, making it more reactive towards electrophiles than benzene (B151609). pearson.com
Electrophilic aromatic substitution (EAS) on the 1H-pyrrolo[3,2-b]pyridine core is expected to occur on the pyrrole ring. For the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole), electrophilic attack, such as nitration, halogenation, and Mannich reactions, occurs predominantly at the C3 position. rsc.org This regioselectivity is attributed to the greater stabilization of the cationic intermediate (arenium ion) formed upon attack at C3 compared to C2. This established reactivity pattern suggests that derivatization of this compound via EAS would introduce substituents at the C3 position. Typical EAS reactions include:
Halogenation: Using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).
Nitration: Using nitric acid in sulfuric acid or other nitrating agents. rsc.org
Acylation: Friedel-Crafts acylation can be performed under mild conditions, for example, using acetic anhydride (B1165640) with a mild Lewis acid catalyst. pearson.com
Ring-Opening and Re-cyclization Strategies for Structural Diversification
More complex synthetic transformations can involve the cleavage of one of the heterocyclic rings followed by a re-cyclization event to generate novel scaffolds. These strategies offer significant structural diversification from the initial pyrrolopyridine skeleton.
Considerations for Scalable and Sustainable Synthesis
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of scalability, safety, cost-effectiveness, and environmental impact. For the synthesis of this compound and its derivatives, several factors are paramount.
Process Efficiency: Optimizing reaction conditions to maximize yield and minimize reaction times is crucial. This includes fine-tuning temperature, pressure, and reagent stoichiometry.
Catalyst Loading: In palladium-catalyzed reactions, minimizing the amount of the expensive metal catalyst is a primary goal. Expressing catalyst loading in parts per million (ppm) provides a more precise metric for highly efficient systems. acs.orgresearchgate.net The development of highly active catalysts allows for significantly lower loadings, reducing costs and simplifying purification by minimizing residual metal contamination.
Green Chemistry Principles: The application of green chemistry principles can significantly improve the sustainability of the synthesis. This includes:
Solvent Choice: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or propylene (B89431) carbonate can reduce environmental impact. researchgate.netmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product minimizes waste.
Waste Reduction: Telescoping multiple reaction steps into a one-pot process can reduce the number of workup and purification steps, thereby saving on solvents and materials and reducing waste generation. nih.gov
By focusing on these considerations, synthetic routes for this compound can be developed that are not only scientifically robust but also economically viable and environmentally responsible for larger-scale applications.
Elucidation of Reactivity and Mechanistic Pathways
Influence of Chlorine Substituents on Electronic Properties and Reaction Selectivity
The presence and position of chlorine atoms on the pyrrolo[3,2-b]pyridine core have a profound impact on the molecule's electronic properties and subsequent reactivity. Chlorination of π-conjugated systems is a known strategy for fine-tuning the electronic characteristics of organic materials. researchgate.net Generally, chlorine atoms exert a dual electronic effect: a negative inductive effect (-I) that withdraws electron density through the sigma bond, and a positive mesomeric effect (+M) that donates electron density through the pi system. researchgate.net
In heterocyclic systems like pyrrolopyridines, these effects can significantly alter the electron distribution. The strong electron-withdrawing inductive effect of chlorine typically lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This modification of the frontier molecular orbitals is crucial as it dictates the molecule's behavior in chemical reactions, particularly in electrophilic and nucleophilic substitutions, as well as in cycloaddition and cross-coupling reactions.
The positions of the chlorine atoms at C2 and C5 are critical for determining reaction selectivity. In related halogenated azaindole systems, the site of palladium-catalyzed cross-coupling reactions is highly dependent on the nature and position of the halogen. For instance, in a 4-chloro-2-iodo-pyrrolopyridine derivative, the oxidative addition of palladium occurs preferentially at the more reactive C-I bond over the C-Cl bond, enabling chemoselective Suzuki-Miyaura cross-coupling at the C2 position. nih.gov This highlights how the differential reactivity of carbon-halogen bonds can be exploited to achieve site-specific functionalization. The versatility of the chloro substituent allows it to act as a directing group or a site for subsequent chemical modification, a strategy widely used in medicinal chemistry. chemscene.com
| Effect | Description | Impact on Pyrrolopyridine Ring |
|---|---|---|
| Inductive Effect (-I) | Withdraws electron density through the σ-bond due to high electronegativity. | Lowers electron density across the ring system, lowers HOMO/LUMO energy levels. researchgate.net |
| Mesomeric Effect (+M) | Donates lone pair electron density to the π-system. | Partially counteracts the inductive effect, influences regioselectivity in aromatic substitution. |
| Reaction Selectivity | The C-Cl bonds serve as reactive handles for transformations like cross-coupling. | Enables regioselective functionalization, as seen in related halogenated heterocycles. nih.gov |
Investigation of Reaction Kinetics and Thermodynamics
A detailed review of the available scientific literature indicates that specific experimental studies on the reaction kinetics and thermodynamics of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine have not been extensively reported. Such studies are crucial for understanding reaction mechanisms, optimizing process conditions, and determining the feasibility of synthetic transformations.
Generally, kinetic investigations for related halogenated heterocyclic compounds would involve monitoring the rate of reaction under various conditions (e.g., temperature, concentration of reactants and catalysts). For example, in reactions involving pyridine (B92270) derivatives, conductivity measurements have been used to determine reaction rates. Thermodynamic analysis would focus on measuring the enthalpy (ΔH) and entropy (ΔS) of reaction to determine the Gibbs free energy (ΔG), which indicates the spontaneity of a process. These parameters are typically determined through calorimetry or by studying the reaction equilibrium at different temperatures. While specific data for the title compound is scarce, the principles of physical organic chemistry provide a framework for predicting its behavior. The presence of the dichloro substitution pattern is expected to significantly influence the activation energies of subsequent reactions compared to the parent 1H-pyrrolo[3,2-b]pyridine.
Studies on Intermolecular and Intramolecular Cyclization Reactions
The pyrrolopyridine scaffold is a valuable building block in the synthesis of complex polycyclic systems via cyclization reactions. While studies specifically employing this compound as a starting material are not prominent, research on analogous structures demonstrates the potential of this heterocyclic system to undergo such transformations.
Intramolecular Cyclization: Free-radical intramolecular cyclization has been successfully applied to synthesize polyheterocycles from halogenated pyrrolylpyridinium salts. In one study, o-bromophenyl-substituted pyrrolylpyridinium salts were cyclized using a tris(trimethylsilyl)silane (B43935) (TTMSS)/azobisisobutyronitrile (AIBN) system to form novel pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeletons. The selectivity of these reactions can be controlled by the choice of halogen; for instance, a substrate containing both iodo and bromo substituents can be selectively cyclized at the more labile carbon-iodine bond. This suggests that the two C-Cl bonds in this compound could potentially be differentiated to achieve selective intramolecular cyclizations under appropriate conditions.
Intermolecular Cyclization: Intermolecular cyclization reactions offer a direct route to constructing complex molecules from simpler precursors. A base-promoted intermolecular cascade cyclization between substituted 3-aryl-3-chloroacrylaldehydes and tetrahydroisoquinolines has been developed to synthesize pyrrolo[2,1-a]isoquinolines in good yields. semanticscholar.org This type of [3+2] cycloaddition demonstrates the utility of chloro-substituted building blocks in forming new heterocyclic rings. Such strategies could foreseeably be adapted to use this compound as a component in multicomponent reactions to generate novel, complex heterocyclic frameworks.
Analysis of Catalyst Performance in Cross-Coupling and Functionalization Reactions
The chlorine atoms of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for creating C-C and C-N bonds. The performance of the catalyst is paramount for achieving high yield and selectivity.
Studies on related chloro-pyridine and chloro-pyrrolopyridine substrates provide significant insight into effective catalytic systems. For the Suzuki-Miyaura cross-coupling of chloro-pyridine derivatives, various palladium catalysts have been evaluated. In the coupling of 3-chloro-5-oxadiazol-2-yl pyridine with phenylboronic acid, catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) were tested, but PdCl₂(dtbpf) was found to be highly efficient, especially with a cesium acetate (B1210297) base in DMF solvent.
The choice of ligand, base, and solvent is critical. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from a 4-chloro-2-iodo precursor, a Pd₂(dba)₃/K₂CO₃ system in aqueous dioxane was effective for selective Suzuki coupling at the iodo-position. nih.gov For subsequent amination at the chloro-position, different catalyst systems such as those employing RuPhos or XPhos ligands were considered, indicating that different transformations on the same scaffold require distinct catalytic conditions. nih.gov The quantity of the catalyst, often expressed in mol % or ppm, is also a key parameter in process development.
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | CsOAc | DMF | 40 |
| PdCl₂(dppf) | CsOAc | DMF | 60 |
| PdCl₂(dtbpf) | CsOAc | DMF | 90 |
| PdCl₂(dtbpf) | K₂CO₃ | DMF | 65 |
| PdCl₂(dtbpf) | CsF | DMF | 70 |
*Data from a study on 3-chloro-5-(1,2,4-oxadiazol-5-yl)pyridine with phenylboronic acid.
Exploration of Photochemical Reactivity and Degradation Pathways
The photochemical behavior of chlorinated aromatic and heteroaromatic compounds is an area of significant environmental and synthetic interest. The C-Cl bond can undergo photolytic cleavage, leading to reactive radical species that can participate in further reactions or degradation.
Studies on other chlorinated pyridines provide a model for the potential photochemical reactivity of this compound. For example, the photochemical reaction of 3,5-dichlorotrifluoropyridine with cyclohexene (B86901) results in the selective reduction of one chlorine atom and substitution to yield 3-chloro-5-cyclohexyltrifluoropyridine. This indicates that selective C-Cl bond activation via photochemistry is feasible. Photoreduction of the C-Cl bond is also readily achieved in solvents like ethanol (B145695) or diethyl ether.
The photodegradation of 2-chloropyridine (B119429) in aqueous solution has been shown to proceed through various intermediate products, including those resulting from dechlorination and ring opening. Similarly, the biodegradation of the related metabolite 3,5,6-trichloro-2-pyridinol (B117793) (TCP) has been studied, revealing pathways that involve hydrolytic and oxidative dechlorination, eventually leading to ring cleavage and mineralization. Two possible degradation pathways identified for TCP in Micrococcus luteus are a hydrolytic-oxidative dechlorination pathway and a denitrification pathway. These studies suggest that the degradation of this compound, whether through photochemical or biological means, would likely initiate at the C-Cl bonds, leading to dechlorination and subsequent breakdown of the heterocyclic ring system.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) are widely used for their balance of accuracy and computational cost.
Density Functional Theory (DFT) for Molecular Geometry Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its optimized geometry. DFT methods, particularly using hybrid functionals like B3LYP, are well-suited for this purpose. nih.govscispace.com The process involves calculating the potential energy of the molecule for different atomic arrangements until a minimum energy conformation is found. The resulting bond lengths, bond angles, and dihedral angles provide a precise model of the molecular structure.
Although no specific studies on 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine were identified, research on similar heterocyclic compounds, such as pyridine (B92270) derivatives and other pyrrolopyridines, consistently employs DFT for geometry optimization. nih.govresearchgate.net For instance, studies on pyridine derivatives have utilized the B3LYP functional with basis sets like 6-31G(d,p) to obtain reliable optimized structures. nih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
Computational studies on related compounds, such as tellurite-pyridine complexes, have shown that DFT calculations can effectively determine HOMO and LUMO energies. scispace.com These analyses help in predicting how a molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems or during chemical reactions.
While specific MEP analysis for this compound is not available, studies on other pyridine derivatives demonstrate the utility of this technique. nih.gov Typically, negative potential regions (colored red or yellow) indicate sites prone to electrophilic attack, while positive potential regions (colored blue) indicate sites susceptible to nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Studies
Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to explore the different conformations a molecule can adopt and to study its interactions with other molecules, such as proteins or DNA. This is particularly relevant for understanding the potential biological activity of a compound. While no MD simulation studies have been reported for this compound, this methodology is standard in drug discovery and materials science for related heterocyclic compounds. researchgate.net
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts and infrared vibrational frequencies. These predictions, when compared with experimental data, can help to confirm the structure of a synthesized compound. DFT calculations are commonly employed for this purpose. scispace.commdpi.com For example, the calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign the observed absorption bands to specific molecular vibrations.
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry can be used to investigate the mechanisms of chemical reactions, including identifying the transition states and calculating the activation energies. This information is crucial for understanding how a molecule is formed and how it might react with other substances. For instance, computational studies on the synthesis of pyrrolopyridinones have elucidated the reaction pathways and the stability of intermediates. beilstein-journals.org Such studies for this compound could provide valuable information for optimizing its synthesis and predicting its chemical behavior.
Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural or property descriptors of chemical compounds with their biological activities or physicochemical properties, respectively. These models are instrumental in medicinal chemistry and materials science for predicting the behavior of novel compounds, thereby guiding synthesis and testing efforts.
While comprehensive QSAR and QSPR studies specifically detailing models derived from a series of analogs of this compound are not extensively available in publicly accessible literature, the principles of these methods are widely applied to similar heterocyclic structures. For instance, QSAR studies on various pyrrolopyridine derivatives have been conducted to elucidate the structural requirements for different biological activities. nih.govresearchgate.netfrontiersin.orgnih.gov These studies typically involve the generation of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and the development of a mathematical equation that relates these descriptors to an observed activity, such as inhibitory concentrations (IC₅₀) against a biological target. nih.govresearchgate.net
For the specific compound This compound , some fundamental physicochemical properties have been computationally predicted. These predicted values offer a baseline for its expected behavior in biological and chemical systems.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | |
| LogP (Octanol-Water Partition Coefficient) | 2.8697 | |
| Hydrogen Bond Acceptors | 1 | |
| Hydrogen Bond Donors | 1 | |
| Rotatable Bonds | 0 | |
| This data is based on computational predictions and not from experimental determination. |
The development of a robust QSAR or QSPR model for a class of compounds that includes this compound would typically involve the synthesis and experimental testing of a series of structurally related analogs. The data from these experiments would then be used to construct and validate a predictive model. Such models often employ statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.govresearchgate.net
For example, a hypothetical QSAR study on a series of substituted pyrrolo[3,2-b]pyridines might explore how variations in substituents at different positions on the bicyclic ring affect a particular biological activity. The resulting model could be represented by an equation such as:
Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where c represents the coefficients determined from the regression analysis and the descriptors could be parameters like molecular weight, LogP, dipole moment, or more complex 3D descriptors derived from methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.netnih.govrsc.org These 3D-QSAR methods provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or other properties are favorable or unfavorable for activity. nih.govresearchgate.net
Although a specific, detailed QSAR/QSPR investigation for this compound is not available, the established methodologies are readily applicable and would be a valuable tool in the rational design of new analogs with desired properties.
Advanced Spectroscopic and Structural Characterization
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical PropertiesThe UV-Vis absorption and fluorescence spectra would provide information about the electronic transitions and photophysical properties of the molecule. Studies on related pyrrolopyrimidine derivatives have shown absorption maxima in the UV-visible region, with their positions influenced by substituents and solvent polarity.lew.ro
Without access to the specific experimental data, the detailed tables and in-depth discussions for each subsection cannot be generated at this time.
Biological Activity and Medicinal Chemistry Applications
Pyrrolo[3,2-b]pyridine as a Prominent Scaffold in Drug Discovery
The pyrrolopyridine nucleus, a class of bicyclic heteroaromatic compounds also known as azaindoles, is considered a "privileged scaffold" in medicinal chemistry. This is due to its structural resemblance to endogenous purines and its ability to form key hydrogen bond interactions with a wide array of biological targets. Its rigid structure provides a well-defined vector for substituents, making it an ideal starting point for designing potent and selective inhibitors.
Several approved drugs incorporate a pyrrolopyridine or a related azaindole core, underscoring its therapeutic relevance. For instance, Vemurafenib and Pexidartinib are used in anticancer therapies, while Fostemsavir has been approved for the treatment of HIV. nih.gov The versatility of this scaffold is demonstrated by the diverse biological activities exhibited by its derivatives, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govdntb.gov.ua Specifically, derivatives of the pyrrolo[3,2-c]pyridine isomer have shown promise as FMS kinase inhibitors for potential use in anticancer and antiarthritic treatments. nih.govdntb.gov.ua
Target-Specific Biological Activity of 2,5-Dichloro-1H-pyrrolo[3,2-b]pyridine Derivatives
The compound this compound serves as a versatile intermediate in the synthesis of a multitude of biologically active molecules. The chlorine atoms at the 2 and 5 positions are reactive sites that allow for the introduction of various functional groups through substitution reactions, leading to a diverse library of derivatives with tailored pharmacological profiles.
Kinase enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the pyrrolopyridine scaffold have been extensively explored as kinase inhibitors.
FLT3 Inhibition : Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). nih.gov Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives as potent FLT3 inhibitors. One such compound, CM5, demonstrated significant inhibition against both wild-type FLT3 and the clinically relevant FLT3-ITD mutation. nih.gov It also showed potent activity against FLT3-dependent human AML cell lines. nih.gov Related scaffolds, such as imidazo[4,5-b]pyridine, have been optimized to create dual inhibitors of FLT3 and Aurora kinases, which are also implicated in AML. researchgate.net
FGFR Inhibition : The fibroblast growth factor receptor (FGFR) family is another important target in oncology. nih.gov While not directly from the pyrrolo[3,2-b]pyridine core, a novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were developed as potent and selective FGFR kinase inhibitors. One candidate, compound 7n, showed significant antitumor activity in a xenograft model driven by FGFR1, highlighting the utility of the broader pyridine-fused heterocyclic family in targeting this kinase. nih.gov
PI3K/mTOR Inhibition : The compound PP121, which features the 1H-pyrrolo[3,2-b]pyridine core, is a known inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), two central nodes in cellular growth and proliferation pathways.
| Scaffold/Compound | Target Kinase(s) | Key Findings | Reference |
|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine (CM5) | FLT3, FLT3-ITD | Potent inhibition of FLT3-dependent AML cell lines (MOLM-13 IC50: 0.75 µM; MV4-11 IC50: 0.64 µM). | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine (7n) | FGFR1 | Showed significant in vivo antitumor activity in a FGFR1-driven xenograft model. | nih.gov |
| 1H-Pyrrolo[3,2-b]pyridine (PP121) | PI3K, mTOR | Identified as an inhibitor of the PTK/PI 3-K/mTOR pathway. | |
| Imidazo[4,5-b]pyridine (27e) | FLT3, Aurora A/B | Potent dual inhibitor with oral bioavailability and in vivo efficacy in AML models. | researchgate.net |
The kinase-inhibiting properties of pyrrolopyridine derivatives are a primary driver of their antiproliferative and antitumor activities. By blocking signals that promote cell growth and survival, these compounds can effectively halt the progression of cancer.
Diarylureas and diarylamides featuring a 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated potent antiproliferative activity against human melanoma cell lines. nih.gov Many of these compounds were superior to the approved drug Sorafenib, and some showed higher potency than Vemurafenib against the A375P melanoma line. nih.gov Further studies revealed that these compounds possess broad-spectrum antiproliferative activity against a panel of 49 cell lines across eight different cancer types, with many exhibiting submicromolar IC₅₀ values. davidpublisher.com
In the context of myeloid leukemia, a novel pyridine (B92270) derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], showed selective cytotoxicity against cancerous HL60 and K562 cell lines while having no significant effect on non-cancerous cells. nih.govresearchgate.net
| Compound Series/Scaffold | Cancer Type / Cell Line | Key Findings | Reference |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine diarylureas/diarylamides | Melanoma (A375P) | Demonstrated superior potency to Sorafenib; some derivatives more potent than Vemurafenib. | nih.gov |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | Myeloid Leukemia (HL60, K562) | Selective cytotoxicity with IC50 values of 25.93 µg/mL (HL60) and 10.42 µg/mL (K562). | nih.govresearchgate.net |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Colon Cancer (HCT-116, SW-620) | A related dichloropyrrole derivative showed potent inhibition with GI50 values around 1.0–1.6 × 10−8 M. | nih.gov |
The pyrrolopyridine scaffold is also a valuable template for developing agents to combat infectious diseases.
Antitubercular Activity : A novel series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.net Several compounds, including those with 4-fluorophenyl (8m), 4-chlorophenyl (8n), and 4-methoxyphenyl (B3050149) (8i) substitutions, exhibited potent anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL, which is comparable to the first-line drug Pyrazinamide. researchgate.net In silico studies suggest these compounds may act by inhibiting the DprE1 enzyme, a key target in the mycobacterial cell wall synthesis pathway. researchgate.net Related arylpyrrole derivatives have also shown inhibitory activity against M. tuberculosis and M. avium. nih.gov
Antibacterial Activity : The same series of pyrrolo[3,2-b]pyridine-3-carboxamide derivatives also displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net This dual activity makes them attractive candidates for further development.
Antiviral Activity : While direct antiviral studies on this compound derivatives are limited in the provided context, the broader pyrrolopyridine family has shown potential. For instance, derivatives of the pyrrolo[3,4-c]pyridine isomer have been investigated for anti-HIV-1 activity. nih.gov
| Compound Series | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolo[3,2-b]pyridine-3-carboxamides (8m, 8n, 8i) | Mycobacterium tuberculosis | 3.12 µg/mL | researchgate.net |
| Pyrrolo[3,2-b]pyridine-3-carboxamides (8m, 8n) | Escherichia coli, Staphylococcus aureus | Significant activity reported | researchgate.net |
| Arylpyrrole derivatives | M. tuberculosis, M. avium | Appreciable inhibiting activity | nih.gov |
Chronic inflammation is an underlying factor in many diseases, including cancer and autoimmune disorders. Pyrrolopyridine derivatives have been investigated for their potential to modulate inflammatory pathways.
Some substituted pyrrolo[2,3-b]pyridine derivatives have been synthesized and tested for anti-inflammatory activity, with molecular docking studies suggesting they may act by binding to the COX-2 enzyme. nih.gov A novel pyridine derivative, [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine], demonstrated both antiproliferative and immunomodulatory effects. nih.govresearchgate.net This compound was found to decrease the activity of both COX-1 (by 18%) and COX-2 (by 19%). nih.govresearchgate.net Furthermore, it modulated the immune response by upregulating the expression of anti-inflammatory or regulatory cytokines such as IL-4, IL-6, and IL-10, while downregulating the pro-inflammatory cytokine INFγ. nih.govresearchgate.net
| Compound/Scaffold | Biological Target/Effect | Key Findings | Reference |
|---|---|---|---|
| Pyrrolo[2,3-b]pyridine derivatives | COX-2 Enzyme | Predicted to bind to the COX-2 active site, showing potential anti-inflammatory activity. | nih.gov |
| [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] | COX-1 / COX-2 Activity | Induced a decrease of 18% in COX-1 and 19% in COX-2 activity. | nih.govresearchgate.net |
| Cytokine Modulation | Upregulated IL-4, IL-6, IL-10; Downregulated INFγ. | nih.govresearchgate.net |
The unique structure of the pyrrolopyridine scaffold also lends itself to targeting components of the central nervous system. A series of compounds featuring the 1H-pyrrolo[3,2-b]pyridine core were identified as selective negative allosteric modulators (NAMs) of the GluN2B subunit of the NMDA receptor. nih.gov The NMDA receptor is critical for synaptic plasticity, learning, and memory, and its dysfunction is implicated in various neurological and psychiatric disorders. The research program focused on optimizing lead compounds to improve brain penetration while minimizing off-target effects. nih.gov The lead compound from this series, compound 9, demonstrated target engagement in the brain with an ED₅₀ of 2.0 mg/kg in a receptor occupancy study. nih.gov
Pharmacological Profiling and Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 1H-pyrrolo[3,2-b]pyridine scaffold and its isomers, SAR studies have revealed key structural features that determine potency and selectivity.
A scaffold-hopping experiment identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as potent inhibitors of phosphodiesterase 4B (PDE4B). nih.gov SAR analysis of these derivatives highlighted the importance of ring size and hydrophobicity for activity and selectivity. nih.gov For instance, replacing an imidazole (B134444) with a thiophene (B33073) or indole (B1671886) led to inactive compounds, whereas moving the nitrogen to form the pyrrolo[2,3-b]pyridine core increased potency. nih.gov Further modifications, such as adding a 3,3-difluoroazetidine (B2684565) ring, yielded a compound with higher inhibitory activity and selectivity. nih.gov
In another study on 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors, the nature of substituents on the B-ring was critical. nih.gov The introduction of electron-donating groups like methyl or methoxy (B1213986) at the para-position increased antiproliferative activities, while electron-withdrawing groups like fluorine were less favorable. nih.gov Research on nortopsentin analogues featuring a 1H-pyrrolo[2,3-b]pyridine moiety found that a methyl substituent on the pyrrole (B145914) nitrogen of the azaindole portion resulted in the most active compound. acs.org
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Pyrrolopyridine Derivatives
| Scaffold | Modification | Effect on Biological Activity | Target/Assay |
| 1H-Pyrrolo[2,3-b]pyridine | Isomeric position of pyridine nitrogen | Critical for potency; pyrrolo[2,3-b]pyridine more potent than benzo[d]imidazole. nih.gov | PDE4B Inhibition |
| 1H-Pyrrolo[2,3-b]pyridine | 3,3-difluoroazetidine on carboxamide | Increased inhibitory activity and selectivity. nih.gov | PDE4B Inhibition |
| 1H-Pyrrolo[3,2-c]pyridine | Electron-donating groups (e.g., -OCH3) on aryl ring | Increased antiproliferative activity. nih.gov | Tubulin Polymerization |
| 1H-Pyrrolo[3,2-c]pyridine | Electron-withdrawing groups (e.g., -F) on aryl ring | Decreased antiproliferative activity. nih.gov | Tubulin Polymerization |
| 1H-Pyrrolo[2,3-b]pyridine | Methyl group on pyrrole nitrogen | Highest activity among tested nortopsentin analogues. acs.org | Antiproliferative |
Ligand-Protein Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
To validate that a compound directly binds to its intended biological target, biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on the thermodynamics and kinetics of protein-ligand interactions.
ITC is a powerful biophysical technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. springernature.comnih.gov It directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). springernature.comnih.govwhiterose.ac.uk From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the driving forces of the interaction. nih.govnih.gov This information is invaluable in the drug discovery process for understanding how a ligand interacts with its protein target. springernature.comnih.gov
SPR is another key method used to study molecular interactions in real-time. It can be used to screen compound libraries for their ability to bind to target proteins. nih.gov For example, a library of thirty-one pyridine derivatives was screened for their ability to bind and inhibit human H2S-synthesizing enzymes using techniques including SPR. nih.gov In some cases, SPR can reveal unconventional signals that not only quantify the binding affinity but also suggest that the target protein undergoes a conformational change upon ligand interaction. nih.gov These techniques are essential for confirming that compounds from the pyrrolo[3,2-b]pyridine class directly engage their intended targets.
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are computational tools that play a crucial role in modern drug discovery. These methods predict the preferred orientation of a ligand when bound to a target protein and are used to estimate the strength of the interaction.
For scaffolds related to this compound, molecular docking has been widely applied. For instance, docking studies were used to investigate how new pyrrolo[2,3-d]pyrimidine derivatives bind to the active sites of EGFR and CDK2. nih.gov Similarly, docking simulations helped to explore the binding potential of pyridine and dihydropyrimidine (B8664642) derivatives toward the kinesin Eg5 enzyme, a validated cancer target. nih.gov These studies often identify key interactions, such as hydrogen bonds with specific amino acid residues like GLU116 and GLY117 in the Eg5 binding site. nih.gov
In the development of inhibitors for the RET kinase, molecular docking was used to understand the binding mode of pyrrolo[2,3-d]pyrimidine derivatives. nih.gov The models showed a "warhead" moiety engaging the hinge region of the kinase through hydrogen bonds, a linker region interacting with the conserved 'DFG' triad, and another group extending into the solvent front. nih.gov These computational insights are vital for interpreting SAR data and guiding the design of more potent and selective inhibitors. mdpi.commdpi.com
Rational Design of this compound Analogues for Drug Development
Rational drug design is a systematic approach that leverages the knowledge of a biological target's structure and function to create new, more effective drugs. youtube.com This process often begins with a lead compound, such as this compound, and uses computational and structural data to design analogues with improved properties. youtube.comnih.gov
The development of inhibitors based on the pyrrolopyridine scaffold frequently employs rational design strategies. For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), an attractive target for cancer therapy. rsc.org Another approach involves molecular hybridization, where pharmacophoric elements from different bioactive molecules are combined. This strategy was used to design pyridine-based pyrrolo[2,3-d]pyrimidine analogues as CSF1R inhibitors by merging fragments from the marketed drug Pexidartinib with the pyrrolopyrimidine nucleus, a concept supported by initial molecular docking studies. mdpi.com The goal of such rational design is to enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. mdpi.commdpi.com
Exploration of Bioisosteric Replacements and Pharmacophore Modifications
Bioisosterism is a key strategy in medicinal chemistry for the rational modification of lead compounds. nih.gov It involves exchanging a functional group or atom within a molecule for another with similar physical or chemical properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.govmdpi.com
The thoughtful application of bioisosteres can modulate a range of properties including steric size, electronic character, lipophilicity, and pKa. nih.gov For the this compound scaffold, several bioisosteric replacements could be explored. The chlorine atoms could be replaced with other halogens (e.g., fluorine, bromine) or with groups like trifluoromethyl (CF3) to modulate electronic properties and lipophilicity.
The pyridine ring itself is often used as a bioisostere for a benzene (B151609) ring to introduce a hydrogen bond acceptor, alter basicity, and improve water solubility. mdpi.com Conversely, the pyridine ring in the scaffold could be modified. For example, a study demonstrated that replacing a pyridine-N-oxide with a 2-difluoromethylpyridine group served as an effective bioisosteric replacement that enhanced the activity of quorum sensing inhibitors. rsc.org Such modifications to the core pharmacophore are a cornerstone of lead optimization campaigns. acs.org
Table 2: Potential Bioisosteric Replacements for the this compound Scaffold
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| Chlorine (-Cl) | Fluorine (-F), Bromine (-Br) | Modulate halogen bonding potential, size, and lipophilicity. |
| Chlorine (-Cl) | Trifluoromethyl (-CF3), Cyano (-CN) | Alter electronic properties and metabolic stability. |
| Pyridine Ring | Benzene Ring | Remove hydrogen bond acceptor, increase lipophilicity. |
| Pyridine Ring | Pyrimidine, Pyridazine Rings | Modulate hydrogen bonding capacity and pKa. nih.gov |
| Pyrrole NH | N-Methyl, N-Ethyl | Block hydrogen bond donation, increase lipophilicity. acs.org |
Emerging Applications and Future Research Directions
Development as Chemical Biology Probes and Tool Compounds
The quest for novel chemical probes to investigate complex biological systems is a significant driver in chemical biology. Small molecules are essential for dissecting disease-related targets and paving the way for new therapeutic strategies. scispace.com Pyrrolopyridine derivatives, as bioisosteres of indoles, are valuable as probe compounds in structure-activity relationship (SAR) studies to discover new bioactive agents. nih.gov
The development of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine and its analogs as chemical probes leverages modern synthetic chemistry to create libraries of compounds with unique structural features. scispace.com These probes are instrumental in identifying and characterizing molecular targets that emerge from genetics research, which are often difficult to study with existing tools. scispace.com For instance, specifically designed probes based on related heterocyclic systems have been synthesized to detect epichaperomes in single cells, highlighting the potential for creating highly specialized tools for neurodegenerative disorder research. mdpi.com The strategic functionalization of the pyrrolopyridine core allows for the development of potent and selective chemical probes that can uncover previously unknown and therapeutically promising biological pathways. scispace.com
Applications in Advanced Materials Science
The unique electronic and photophysical properties of the pyrrolopyridine core position it as a promising candidate for applications in advanced materials.
While research directly on this compound in this area is nascent, the broader family of pyrrolo[3,2-b]pyrroles has demonstrated significant potential. For example, doubly B/N-doped, ladder-type pyrrolo[3,2-b]pyrroles have been developed, exhibiting electrochemical properties relevant for organic electronics. rsc.org These materials undergo reversible oxidation, and their highest occupied molecular orbital (HOMO) is located at approximately -5.35 eV, making them relatively electron-rich. rsc.org Such characteristics are crucial for designing materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The ability to tune the electronic properties through substitution on the pyrrolopyridine skeleton suggests that derivatives of this compound could be engineered for specific electronic applications.
The development of fluorescent probes is a rapidly growing field, with applications ranging from bio-imaging to sensing. mdpi.com Pyrrolopyrrole dyes are known for their exceptional photophysical features, including high fluorescence quantum yields and good stability. mdpi.com Specifically, derivatives of pyrrolo[3,2-b]pyrrole (B15495793) have been synthesized that exhibit strong fluorescence and have been used for cellular imaging. researchgate.net
Research into unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrroles has revealed fascinating fluorescence properties. rsc.org Depending on the substitution pattern, these dyes can show solvatochromic fluorescence, dual fluorescence, or twisted intramolecular charge transfer (TICT) fluorescence, with large Stokes shifts in polar solvents. rsc.org Furthermore, certain derivatives exhibit fluorescence in the solid state, a valuable property for materials science applications. rsc.org A series of B/N-doped pyrrolo[3,2-b]pyrroles have been shown to be efficient deep-red fluorescent dyes, a spectral region highly desirable for biological imaging due to reduced background autofluorescence and deeper tissue penetration. rsc.org The precursor 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine has also been noted for its role in producing luminescent organic compounds. researchgate.net
Below is a table summarizing the photophysical properties of selected pyrrolo[3,2-b]pyrrole derivatives, illustrating the potential of this scaffold.
| Compound Type | Absorption Max (λab, nm) | Emission Max (λfl, nm) | Fluorescence Quantum Yield (Φf) | Key Features | Reference |
|---|---|---|---|---|---|
| 5-Substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 346 | 393-446 | 0.04 (solid state) | Solvatochromic and solid-state fluorescence. | rsc.org |
| 6-Substituted 1,4-dihydropyrrolo[3,2-b]pyrrole | 308 | 392-538 | Not reported | Exhibits TICT and dual fluorescence. | rsc.org |
| B/N-doped ladder-type pyrrolo[3,2-b]pyrroles | 500-600 | 520-670 | up to 0.90 | Strongly absorbing, deep-red emission. | rsc.org |
Potential in Agrochemical and Environmental Sciences
The pyridine (B92270) ring is a key structural motif in many active agrochemical ingredients. semanticscholar.org Derivatives of this compound hold potential in this sector due to the established biological activity of related compounds. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a high-demand intermediate for several crop-protection products. semanticscholar.org
The growing issue of bacterial resistance necessitates the search for new antimicrobial agents. nih.gov Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of E. coli, stimulating further research into new pyrrolopyridine compounds with antimicrobial properties. nih.gov Studies on various diformylated pyrrole (B145914) derivatives, which share a core heterocyclic structure, have also been screened for their antimicrobial activity against a range of bacteria and fungi, with some compounds showing encouraging results. researchgate.net Furthermore, research on other functionalized pyridines has identified compounds with significant insecticidal effectiveness against pests like Aphis craccivora. nih.gov This body of evidence suggests a promising future for this compound derivatives in the development of new agrochemicals.
| Compound Class | Target Application | Observed Activity | Reference |
|---|---|---|---|
| Trifluoromethylpyridine Derivatives | Crop Protection | Key intermediates for commercial agrochemicals. | semanticscholar.org |
| Pyrrolo[3,2-b]pyridine Derivatives | Antibacterial | Activity against resistant E. coli strains. | nih.gov |
| Functionalized Pyridines | Insecticide | High toxicological effectiveness (LC50 of 0.498 mg/L for lead compound). | nih.gov |
| Diformyl Pyrrole Derivatives | Antimicrobial | Activity against various bacteria and fungi. | researchgate.net |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the pharmaceutical industry by increasing efficiency and reducing the time and cost of drug development. ijettjournal.orgbpasjournals.comresearchgate.net These technologies are being applied across the entire drug discovery pipeline, from target identification to clinical trial optimization. bpasjournals.comresearchgate.net For a scaffold like this compound, which serves as a starting point for creating large compound libraries, AI/ML offers powerful tools for accelerating the discovery of new drug candidates.
AI algorithms can analyze vast datasets to predict the physicochemical properties of novel pyrrolopyridine derivatives, such as solubility and toxicity, helping to prioritize compounds with a higher probability of success. nih.gov ML models, including graph neural networks, can be trained on known drug-target interactions to predict new interactions or to optimize the biological activity of existing lead compounds. nih.govresearchgate.net This computational approach streamlines virtual screening and toxicity prediction, reducing the reliance on costly and time-consuming high-throughput screening. researchgate.net By simulating biological interactions, AI can enhance preclinical testing and guide the synthesis of pyrrolopyridine derivatives with tailored properties for specific therapeutic targets, such as protein kinases or viral proteases. researchgate.netnih.gov
The table below outlines key applications of AI/ML in the drug discovery process relevant to pyrrolopyridine research.
| Drug Discovery Stage | AI/ML Application | Potential Impact on Pyrrolopyridine Research | Reference |
|---|---|---|---|
| Target Identification | Analyzing biomedical data to predict novel biological targets. | Identifying new diseases or pathways where pyrrolopyridine derivatives could be effective. | researchgate.net |
| Hit Identification & Lead Generation | Virtual screening of large compound libraries; de novo drug design. | Rapidly screening virtual libraries of this compound derivatives to find initial hits. | researchgate.netnih.gov |
| Lead Optimization | Predicting structure-activity relationships (SAR) and physicochemical properties (ADMET). | Guiding the chemical synthesis to improve potency and drug-like properties of lead compounds. | nih.govresearchgate.net |
| Preclinical Development | Predicting pharmacokinetics and toxicity; minimizing animal testing. | De-risking candidates before clinical trials by predicting their behavior in biological systems. | researchgate.net |
Challenges and Opportunities in Pyrrolopyridine Research
Despite the immense potential of the pyrrolopyridine scaffold, researchers face several challenges that also represent significant opportunities for innovation.
Challenges:
Synthetic Complexity: The synthesis of specifically substituted pyrrolopyridines can be challenging. Issues such as chemoselectivity in cross-coupling reactions, the need for robust protecting group strategies, and the potential for unexpected side-product formation require sophisticated synthetic planning. nih.gov The synthesis of less common pyrrole systems often remains difficult and poorly understood. chim.it
Drug Resistance: In therapeutic areas like antivirals and antibacterials, the emergence of resistant strains is a constant challenge. nih.govnih.gov This necessitates the continuous development of new agents, like novel pyrrolopyridine derivatives, that can overcome these resistance mechanisms.
Data Quality for AI/ML: The effectiveness of AI and machine learning models in drug discovery is highly dependent on the availability of large, high-quality datasets. researchgate.netnih.gov For niche scaffolds, a lack of sufficient data can be a limitation for building accurate predictive models.
Opportunities:
Therapeutic Potential: The pyrrolopyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anticancer agents, anti-inflammatory compounds, and antivirals. nih.govnih.govnbuv.gov.ua There is a vast, underexplored chemical space for new derivatives of this compound that could lead to first-in-class medicines.
Advanced Materials: The tunable photophysical and electronic properties of pyrrolopyridines present major opportunities in materials science. rsc.org Developing novel fluorescent dyes for bio-imaging and organic semiconductors for electronic devices are promising avenues of research. rsc.orgresearchgate.net
Interdisciplinary Collaboration: Overcoming the challenges in pyrrolopyridine research will require collaboration between synthetic chemists, biologists, computational scientists, and materials scientists. nih.gov Integrating AI-driven design with advanced synthetic methodologies and high-throughput biological screening can significantly accelerate the pace of discovery. researchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine, and how are regioselectivity challenges addressed?
- Methodology : The synthesis often involves halogenation of pyrrolopyridine precursors. For example, chlorination using reagents like POCl₃ or PCl₅ under reflux conditions (60–120°C, 6–24 hours) can introduce chlorine atoms at positions 2 and 4. Regioselectivity is controlled by steric and electronic effects of substituents. For instance, bulky groups at position 3 may direct chlorination to position 2 via steric hindrance .
- Data Support : In a related compound (3,4-dichloro-pyrrolo[2,3-b]pyridine), regioselective chlorination was achieved using N-chlorosuccinimide (NCS) in DMF at 80°C, yielding >85% purity .
Q. How are spectroscopic techniques (NMR, HRMS) utilized to confirm the structure of 2,5-dichloro derivatives?
- Methodology :
- ¹H/¹³C NMR : Chlorine substituents induce deshielding effects. For example, in 3,4-dichloro-pyrrolo[2,3-b]pyridine, the C-2 and C-5 carbons resonate at δ 112.48 and 111.11 ppm, respectively, due to electron-withdrawing effects .
- HRMS : Accurate mass analysis confirms molecular formulas. A derivative with C₁₃H₈Cl₂N₂ showed [M+H]⁺ at m/z 279.0098 (calc. 279.0095) .
Q. What are the primary applications of 2,5-dichloro-pyrrolo[3,2-b]pyridine in medicinal chemistry?
- Methodology : The compound serves as a scaffold for kinase inhibitors. For example, 3,5-disubstituted analogs exhibit IC₅₀ values <100 nM against JAK2 kinases due to halogen-π interactions in the ATP-binding pocket .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2,5-dichloro-pyrrolo[3,2-b]pyridine in cross-coupling reactions?
- Methodology : Suzuki-Miyaura coupling with arylboronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃). The C-3 position is more reactive than C-6 due to lower steric hindrance. For example, coupling at C-3 with 4-methoxyphenylboronic acid achieved 92% yield, while C-6 reactions required higher temperatures (100°C vs. 80°C) .
- Data Contradiction : A study reported reduced yields (<50%) when using electron-deficient boronic acids, attributed to deactivation of the Pd catalyst by chlorine substituents .
Q. What strategies resolve discrepancies in crystallographic vs. computational bond-length predictions for 2,5-dichloro derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) often reveals shorter C-Cl bond lengths (1.72–1.75 Å) compared to DFT calculations (1.78–1.80 Å). This discrepancy arises from crystal packing forces and basis set limitations in DFT. Hirshfeld surface analysis can quantify intermolecular interactions (e.g., Cl···H contacts) that distort bond lengths .
- Case Study : A 2,5-dichloro analog showed a 1.73 Å C-Cl bond (SCXRD) vs. 1.79 Å (B3LYP/6-311G**), with packing efficiency contributing to the difference .
Q. How can SAR studies optimize the bioactivity of 2,5-dichloro-pyrrolo[3,2-b]pyridine derivatives?
- Methodology :
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., -CF₃) at position 3 enhances kinase inhibition by stabilizing hydrogen bonds with Lys⁹⁰³ in JAK2 .
- Data Table :
| Derivative | Substituent | IC₅₀ (JAK2, nM) | LogP |
|---|---|---|---|
| A | -H | 450 | 2.1 |
| B | -CF₃ | 85 | 3.4 |
| C | -OCH₃ | 220 | 1.8 |
Q. What mechanistic insights explain unexpected byproducts during the chlorination of pyrrolo[3,2-b]pyridine?
- Methodology : Over-chlorination (e.g., formation of 2,4,5-trichloro derivatives) occurs due to radical intermediates in polar solvents like DCM. ESR studies confirmed radical signals during POCl₃-mediated reactions. Mitigation involves using radical scavengers (e.g., TEMPO) or low-temperature conditions (0–5°C) .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 6 hours) and improve yields by 15–20% .
- Analytical Validation : Combine 2D NMR (HSQC, HMBC) with HRMS to distinguish positional isomers in dichloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
